ACHN-975: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria
ACHN-975: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Abstract
ACHN-975 is a potent, first-in-class, selective inhibitor of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a critical enzyme in the biosynthesis of lipid A.[1][2][3][4] Lipid A is the hydrophobic anchor of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria.[2][3][5] By inhibiting LpxC, ACHN-975 disrupts the integrity of the outer membrane, leading to bacterial cell death. This document provides an in-depth overview of the mechanism of action of ACHN-975, supported by quantitative data, detailed experimental methodologies, and visual diagrams of the relevant pathways and workflows. Although the clinical development of ACHN-975 was halted due to safety concerns, its novel mechanism of action continues to be a significant area of research for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.[2][6][7]
Core Mechanism of Action: Inhibition of LpxC
The primary molecular target of ACHN-975 is the zinc-dependent metalloamidase LpxC.[1][4] This enzyme catalyzes the first committed and irreversible step in the Raetz pathway of lipid A biosynthesis: the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.[1][4] The inhibition of LpxC is highly specific, and ACHN-975 exhibits subnanomolar inhibitory activity against this enzyme.[1][4]
The LpxC enzyme is highly conserved across a wide range of Gram-negative bacteria and has no homologous counterpart in mammalian cells, making it an attractive target for antibiotic development.[3][4] Structural studies of ACHN-975 in complex with LpxC have revealed the atomic-level interactions responsible for its potent inhibition. ACHN-975 binds to the active site of LpxC, with its hydroxamate group chelating the catalytic zinc ion.[2] This binding prevents the natural substrate from accessing the active site, thereby halting the lipid A biosynthesis pathway.[2]
Downstream Effects of LpxC Inhibition
The inhibition of LpxC by ACHN-975 leads to a cascade of events that ultimately result in bacterial cell death:
-
Cessation of Lipid A Synthesis: The most immediate effect is the halt of lipid A production.
-
Disruption of Outer Membrane Biogenesis: Without a continuous supply of new lipid A molecules, the bacterium cannot properly assemble its outer membrane.[5]
-
Loss of Outer Membrane Integrity: The disruption of outer membrane synthesis leads to increased permeability and loss of structural integrity. This can be experimentally observed using assays with fluorescent probes like N-phenyl-1-naphthylamine (NPN).
-
Cell Lysis and Death: The compromised outer membrane is unable to protect the bacterium from osmotic stress and other environmental insults, leading to cell lysis and death.
The bactericidal activity of ACHN-975 has been demonstrated in vitro through time-kill assays, which show a rapid, concentration-dependent reduction in bacterial viability.[3]
Quantitative Data: In Vitro Efficacy
ACHN-975 has demonstrated potent in vitro activity against a broad spectrum of clinically relevant Gram-negative pathogens, including multidrug-resistant (MDR) strains.
Table 1: ACHN-975 In Vitro Inhibitory Activity (IC50)
| Target Enzyme/Organism | IC50 Value | Reference(s) |
| Enterobacteriaceae spp. LpxC | 0.02 nM | [1][4] |
| P. aeruginosa LpxC | Potent Inhibition (specific value not provided) | [3] |
Table 2: ACHN-975 In Vitro Antibacterial Activity (MIC)
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae spp. | 0.5 | 1 | [1][5] |
| Pseudomonas aeruginosa | 0.06 | 0.25 | [1][3] |
| Acinetobacter baumannii | >64 | >64 | [1] |
| Carbapenem-resistant P. aeruginosa | 0.25 | 0.5 | [5] |
| P. aeruginosa APAE1064 | 0.12 | - | [1] |
| P. aeruginosa APAE1232 | 0.06 | - | [1] |
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action and efficacy of ACHN-975. These are based on established methodologies and should be adapted as needed for specific experimental conditions.
LpxC Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of purified LpxC.
Principle: The activity of LpxC is monitored by detecting the product of the deacetylation reaction. This can be done using various methods, including liquid chromatography-mass spectrometry (LC-MS) to quantify the product.
General Protocol:
-
Enzyme and Substrate Preparation: Purified LpxC enzyme and its substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, are prepared in a suitable buffer.
-
Inhibitor Incubation: A range of concentrations of ACHN-975 is pre-incubated with the LpxC enzyme.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Quenching: After a defined incubation period, the reaction is stopped, typically by the addition of an acid or organic solvent.
-
Product Quantification: The amount of product formed is quantified using a suitable analytical method like LC-MS.
-
IC50 Determination: The concentration of ACHN-975 that inhibits 50% of the LpxC activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MICs.
Principle: Bacteria are grown in a liquid medium containing serial dilutions of the antimicrobial agent. The lowest concentration that inhibits growth is the MIC.
General Protocol (based on CLSI guidelines):
-
Preparation of Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth, typically cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Serial Dilution of ACHN-975: A two-fold serial dilution of ACHN-975 is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of ACHN-975 at which there is no visible growth of the bacteria.
Time-Kill Assay
This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Principle: The number of viable bacteria is determined at various time points after exposure to the antimicrobial agent. A bactericidal agent is typically defined as one that causes a ≥3-log10 (99.9%) reduction in the colony-forming units (CFU)/mL.
General Protocol:
-
Preparation of Cultures: A log-phase bacterial culture is prepared.
-
Exposure to ACHN-975: The bacterial culture is exposed to different concentrations of ACHN-975 (e.g., 1x, 2x, 4x MIC).
-
Sampling over Time: Aliquots are removed at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: Serial dilutions of the aliquots are plated on agar plates to determine the number of CFU/mL.
-
Data Analysis: The log10 CFU/mL is plotted against time to generate a time-kill curve.
Outer Membrane Permeability Assay
This assay measures the ability of a compound to disrupt the integrity of the bacterial outer membrane.
Principle: The fluorescent probe N-phenyl-1-naphthylamine (NPN) is hydrophobic and fluoresces weakly in an aqueous environment but strongly in a hydrophobic environment. Disruption of the outer membrane allows NPN to partition into the phospholipid bilayer, resulting in an increase in fluorescence.
General Protocol:
-
Bacterial Cell Preparation: Bacterial cells are harvested and washed.
-
Incubation with ACHN-975: The cells are incubated with various concentrations of ACHN-975.
-
Addition of NPN: NPN is added to the cell suspension.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorometer.
-
Data Analysis: An increase in fluorescence intensity compared to untreated controls indicates outer membrane permeabilization.
Visualizations
Lipid A Biosynthesis Pathway and ACHN-975 Inhibition
Caption: The Raetz pathway of lipid A biosynthesis in Gram-negative bacteria, highlighting the inhibitory action of ACHN-975 on the LpxC enzyme.
Experimental Workflow for Characterizing ACHN-975
Caption: A generalized experimental workflow for the discovery and preclinical development of an LpxC inhibitor like ACHN-975.
References
- 1. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emerypharma.com [emerypharma.com]
